1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(3-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 3-chlorophenylmethyl group at position 1 and a 2-methoxyphenylamide moiety at position 3. Its molecular formula is C₂₀H₁₆ClN₂O₃, with a molar mass of 375.81 g/mol. The compound’s structure combines aromatic chlorination and methoxy substitution, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRGWUNRWCUOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has attracted attention due to its potential biological activities. This compound's structure includes a chlorophenyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16ClN3O4 |
| Molecular Weight | 397.8 g/mol |
| LogP | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, potentially modulating pathways involved in inflammation or cancer progression.
- Receptor Interaction : It may interact with various receptors in the body, altering physiological responses.
- Oxidative Stress Modulation : The compound might exhibit antioxidant properties, protecting cells from oxidative damage.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against glioma cells, indicating potential use in cancer therapy .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies have reported that certain dihydropyridine derivatives possess significant antimicrobial effects against a range of pathogens .
Study 1: Anticancer Activity
A study conducted by Treptow et al. demonstrated that dihydropyrimidinones exhibited antiproliferative activity against glioma cell lines (C6 rat) with IC50 values in the low micromolar range. This suggests that structurally similar compounds could also provide therapeutic benefits in oncology .
Study 2: Antimicrobial Effects
In another study focusing on the synthesis of heterocyclic compounds, derivatives similar to the target compound were tested for antimicrobial efficacy. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential for development as antimicrobial agents .
Comparison with Similar Compounds
Pyridazine vs. Pyridine Core
Compound 8 (1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) shares a dihydropyridine core but replaces the 3-chlorophenylmethyl group with a benzyl substituent. In contrast, compounds 6 and 7 (e.g., 1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) feature a pyridazine ring instead of pyridine.
Halogenation and Functional Group Modifications
- Compound: 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide introduces an additional chlorine atom at position 5 of the dihydropyridine ring.
- Compound: 1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide replaces the 2-methoxyphenyl group with a dimethylaminoethyl chain.
Aromatic Substituent Comparisons
Methoxy Positional Isomerism
The target compound’s 2-methoxyphenyl group differs from the 4-methoxyphenyl substituent in the analog. Ortho-methoxy groups induce steric strain and reduce resonance stabilization compared to para-substituted counterparts, which may impact conformational flexibility and receptor interactions .
Chlorophenyl vs. Methylphenyl Substitutions
- Compound : 1-[(3-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide substitutes the 3-chlorophenyl group with a 3-methylphenyl moiety. The methyl group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering the compound’s electronic profile and lipophilicity .
Structural and Functional Data Table
Research Implications and Trends
- Electron-Withdrawing Groups : Chlorine and pyridazine cores (as in compounds) are prioritized in protease inhibitor design for enhanced target engagement .
- Solubility Optimization: Substituents like dimethylaminoethyl () or methoxy groups () balance lipophilicity and solubility for improved pharmacokinetics .
- Steric Effects : Ortho-substituents (e.g., 2-methoxy in the target compound) may limit rotational freedom, affecting binding pocket accommodation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
